molecular formula C7H11N3 B1433467 (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine CAS No. 1704940-90-8

(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine

Cat. No. B1433467
CAS RN: 1704940-90-8
M. Wt: 137.18 g/mol
InChI Key: PDRFTFDMIONXGA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine, also known as 4-methyl-5-pyrimidinamine, is an organic compound that has been studied for its potential applications in the field of science. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is composed of six carbon atoms, four nitrogen atoms, and one hydrogen atom. It is a white crystalline solid with a melting point of 115-117 °C and a boiling point of 174-176 °C.

Scientific Research Applications

Dopamine Receptors and Neuropsychiatric Disorders

Dopamine, a biologically active amine synthesized in the central and peripheral nervous system, plays a crucial role in various neuropsychiatric disorders. Research has shown that compounds interacting with dopamine receptors, specifically D2 receptors (D2Rs), are significant in treating conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore with high D2R affinity includes aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. Recent advancements in D2R modulators, particularly those within the 1,4-disubstituted aromatic cyclic amine group, have been highlighted for their therapeutic potential in these disorders (Jůza et al., 2022).

Biogenic Amines in Foods and Beverages

Biogenic amines, low molecular weight organic bases, are found in raw and processed foods, with several toxicological effects reported from food containing these compounds. They are primarily produced through microbial decarboxylation of certain amino acids. Molecular methods, especially PCR, offer advantages in detecting bacteria possessing amino acid decarboxylase activity, crucial for estimating the risk of biogenic amine content in foods and preventing their accumulation (Landete et al., 2007). Furthermore, the analysis of biogenic amines in foods is vital due to their toxicity and as indicators of food freshness or spoilage. Various chromatographic methods, particularly HPLC, are utilized for the quantitative determination of biogenic amines in food products (Önal, 2007).

Immunomodulation and Skin Disorders

Imiquimod, a class of non-nucleoside imidazoquinolinamines (hetero-cyclic amine), activates the immune system through localized induction of cytokines. Despite the lack of inherent antiviral or antiproliferative activity in vitro, imiquimod's ability to stimulate cytokine secretion in vivo has shown immunoregulatory, antiviral, antiproliferative, and antitumor activities. This makes imiquimod a promising topical agent for treating various cutaneous diseases (Syed, 2001).

properties

IUPAC Name

(1R)-1-(4-methylpyrimidin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(8)7-3-9-4-10-6(7)2/h3-5H,8H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRFTFDMIONXGA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=NC=C1[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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